Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate is a synthetic compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts for the synthesis of trisubstituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include condensation reactions, ring cyclization, and oxidation conversions. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often involve the use of halides and other electrophiles .
Major Products
The major products formed from these reactions include various substituted benzoimidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoimidazole derivatives such as:
- 1H-benzo[d]imidazole-2-carboxylate
- 4-fluoro-1-isobutyl-1H-benzo[d]imidazole
- Sodium 1H-benzo[d]imidazole-2-carboxylate .
Uniqueness
What sets Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoro and isobutyl groups enhances its reactivity and potential therapeutic effects .
Properties
IUPAC Name |
sodium;4-fluoro-1-(2-methylpropyl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2.Na/c1-7(2)6-15-9-5-3-4-8(13)10(9)14-11(15)12(16)17;/h3-5,7H,6H2,1-2H3,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMPBKIHZQHGPS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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